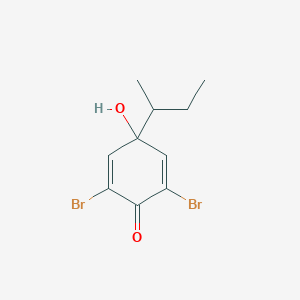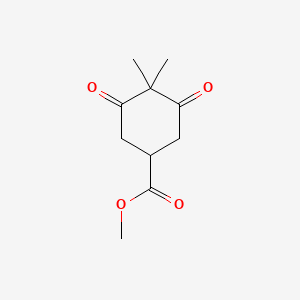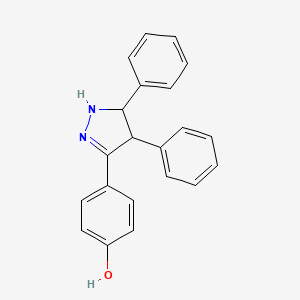
4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazolidine ring fused with a cyclohexadienone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of 4,5-diphenylpyrazolidine with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced catalytic systems and optimized reaction conditions are crucial in industrial settings to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions vary widely and depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction may produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. The compound may act as an inhibitor or activator of certain pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Pyridylazo)resorcinol: Used in studies of metal ion interactions and as a reagent in analytical chemistry.
4-(4-Nitrophenylazo)resorcinol: Utilized as a pH indicator and in various analytical applications.
Uniqueness
4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61078-37-3 |
|---|---|
Molekularformel |
C21H18N2O |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-(4,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol |
InChI |
InChI=1S/C21H18N2O/c24-18-13-11-17(12-14-18)21-19(15-7-3-1-4-8-15)20(22-23-21)16-9-5-2-6-10-16/h1-14,19-20,22,24H |
InChI-Schlüssel |
VIMCERNDKPJWPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(NN=C2C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


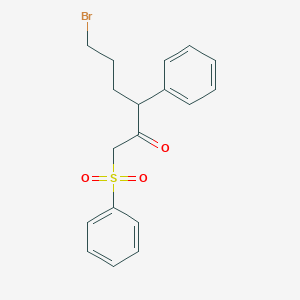

![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)


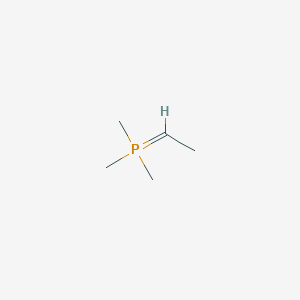
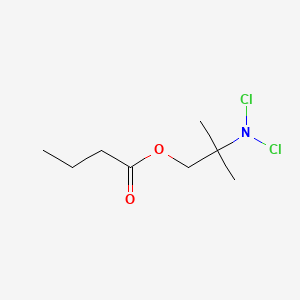

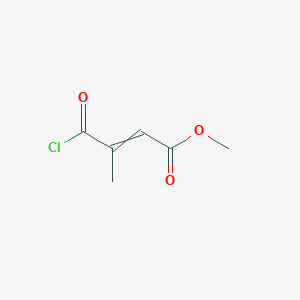
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
